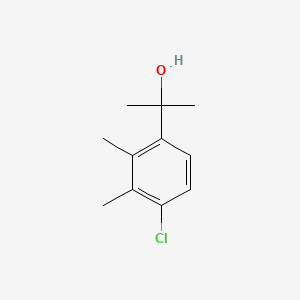

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol

Descripción

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H15ClO and a molecular weight of 198.69 g/mol . It is a chiral compound, typically existing as a mixture of its enantiomers. This compound is often used as an intermediate in the synthesis of various organic compounds .

Propiedades

Fórmula molecular |

C11H15ClO |

|---|---|

Peso molecular |

198.69 g/mol |

Nombre IUPAC |

2-(4-chloro-2,3-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H15ClO/c1-7-8(2)10(12)6-5-9(7)11(3,4)13/h5-6,13H,1-4H3 |

Clave InChI |

ZNOGHTCMYPDFJG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1C)Cl)C(C)(C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common route involves the Suzuki-Miyaura coupling reaction between an aryl boronic ester and an α-halo aldehyde . The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Forms ketones or aldehydes.

Reduction: Forms alkanes.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The chlorine atom can also affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chloro-3,5-dimethylphenyl)propan-2-ol: Similar structure but with different substitution patterns on the aromatic ring.

2-(4-Bromo-2,3-dimethylphenyl)propan-2-ol: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The presence of both chlorine and hydroxyl groups provides a versatile platform for further chemical modifications .

Actividad Biológica

2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol involves several chemical reactions. Notably, structure modifications of related compounds have been explored to enhance biological efficacy. For instance, derivatives synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant antiproliferative activity against cancer cell lines such as HCT-116 and HeLa .

Anticancer Properties

Recent studies indicate that 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol exhibits antiproliferative effects on various cancer cell lines. The compound's mechanism appears to involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In vitro assays showed that certain derivatives had IC50 values as low as 0.69 μM against HeLa cells, indicating potent anticancer activity compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

The biological activity of 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol is linked to its interaction with specific cellular pathways. Research suggests that it may act through the HSP90 and TRAP1 mediated signaling pathways . These pathways are crucial for maintaining protein homeostasis in cancer cells, and their inhibition can lead to increased apoptosis.

In Vitro Studies

In a series of experiments, derivatives of 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol were tested for their effects on HCT-116 colorectal cancer cells. The results indicated that several compounds induced significant nuclear disintegration and chromatin condensation when visualized with DAPI staining . The study highlighted the specificity of these compounds toward cancerous cells over normal cells (HEK-293), reinforcing their potential as selective anticancer agents.

Comparative Analysis

A comparative analysis was conducted on a range of synthesized compounds derived from 2-(4-Chloro-2,3-dimethylphenyl)propan-2-ol. The following table summarizes the IC50 values observed in various cell lines:

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 0.69 | HDAC inhibition |

| Compound B | HeLa | 11 | Apoptosis induction |

| Compound C | HEK-293 | >10 | Non-specific |

| Doxorubicin | HeLa | 2.29 | Topoisomerase inhibition |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.